4-Cyclopropyl-1,2,5-oxadiazol-3-amine
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Overview
Description
4-Cyclopropyl-1,2,5-oxadiazol-3-amine is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and material science.
Preparation Methods
The synthesis of 4-Cyclopropyl-1,2,5-oxadiazol-3-amine typically involves the cyclization of amidoximes with suitable reagents. One common method is the O-acylation of an amidoxime with an acyl chloride, followed by cyclocondensation to form the oxadiazole ring . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and catalysts like tetrabutylammonium fluoride (TBAF) at room temperature . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
4-Cyclopropyl-1,2,5-oxadiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxadiazole derivatives with different functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4), resulting in the formation of amine derivatives.
Substitution: The oxadiazole ring can undergo nucleophilic substitution reactions, where the cyclopropyl group or other substituents are replaced by different functional groups
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .
Scientific Research Applications
4-Cyclopropyl-1,2,5-oxadiazol-3-amine has a wide range of scientific research applications:
Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antiviral properties, making it a potential candidate for drug development
Medicine: It is explored for its potential therapeutic applications, including anticancer, anti-inflammatory, and antidiabetic activities
Industry: The compound is used in the development of new materials, such as high-energy materials and fluorescent dyes
Mechanism of Action
The mechanism of action of 4-Cyclopropyl-1,2,5-oxadiazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes such as thymidylate synthase and histone deacetylase, leading to anticancer effects . The compound can also interact with cellular receptors and signaling pathways, modulating biological processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
4-Cyclopropyl-1,2,5-oxadiazol-3-amine can be compared with other oxadiazole derivatives, such as:
1,2,4-Oxadiazole: Known for its applications in medicinal chemistry and material science.
1,3,4-Oxadiazole: Exhibits a wide range of biological activities, including antimicrobial and anticancer properties.
1,2,3-Oxadiazole: Used in the development of high-energy materials and pharmaceuticals.
Properties
IUPAC Name |
4-cyclopropyl-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O/c6-5-4(3-1-2-3)7-9-8-5/h3H,1-2H2,(H2,6,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQFNVMXJZWPRNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NON=C2N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
125.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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